7-dichloro-1H-benzo[d]iMidazol-6-aMine
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Overview
Description
7-dichloro-1H-benzo[d]iMidazol-6-aMine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-dichloro-1H-benzo[d]iMidazol-6-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst use are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
7-dichloro-1H-benzo[d]iMidazol-6-aMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-dichloro-1H-benzo[d]iMidazol-6-aMine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-dichloro-1H-benzo[d]iMidazol-6-aMine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The presence of chlorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-1H-benzo[d]imidazol-7-amine
- 4,5-dichloro-1H-benzo[d]imidazol-6-amine
- 5,7-dibromo-1H-benzo[d]imidazol-6-amine
Comparison
7-dichloro-1H-benzo[d]iMidazol-6-aMine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing effects of chlorine atoms at positions 5 and 7 .
Properties
CAS No. |
1357945-01-7 |
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Molecular Formula |
C7H5Cl2N3 |
Molecular Weight |
202.038 |
IUPAC Name |
4,6-dichloro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12) |
InChI Key |
NETWWOWWKDUKPE-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)N)Cl)N=CN2 |
Synonyms |
7-dichloro-1H-benzo[d]iMidazol-6-aMine |
Origin of Product |
United States |
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